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Compound of Interest

Compound Name: TMP780

Cat. No.: B2358868 Get Quote

For researchers, scientists, and drug development professionals, this guide provides an

objective comparison of the RORγt inhibitor TMP778 with other alternatives, supported by

experimental data. The content delves into the mechanism of action, preclinical efficacy, and

potential of TMP778 in the context of autoimmune and inflammatory diseases.

Mechanism of Action: A Tale of Two T Helper
Subsets
TMP778 is a selective inverse agonist of Retinoid-related orphan receptor gamma t (RORγt), a

master transcription factor essential for the differentiation of T helper 17 (Th17) cells.[1] Th17

cells are key players in the pathogenesis of numerous autoimmune diseases through their

production of pro-inflammatory cytokines, most notably Interleukin-17 (IL-17).[1] TMP778

exerts its effect by binding to RORγt and inhibiting its transcriptional activity, thereby

suppressing the expression of IL-17A and IL-17F.[1]

An unexpected in vivo finding is that TMP778 treatment also leads to a reduction in Th1 cells

and their signature cytokine, Interferon-gamma (IFN-γ).[2][3] This effect is not observed in in

vitro studies, where TMP778 selectively inhibits IL-17 production without impacting IFN-γ. The

proposed mechanism for this in vivo observation is the known plasticity of Th17 cells, which

can convert into Th1-like cells during an inflammatory response. By reducing the initial Th17

population, TMP778 indirectly limits the pool of cells that can transition to a Th1 phenotype.
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Preclinical Efficacy: Insights from In Vitro and In
Vivo Models
TMP778 has demonstrated potent inhibitory activity in various preclinical models. Its efficacy is

often compared with other RORγt inhibitors, providing a basis for assessing its translational

potential.

In Vitro Potency
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency.

TMP778 has shown varying IC50 values across different assays and cell types, highlighting its

potent and selective nature.

Assay Type
Species/Cel
l Type

IC50 of
TMP778

Comparator
: GSK805

Comparator
: TMP920

Comparator
: Digoxin

RORγt

Transactivatio

n

Not Specified 0.017 µM - 1.1 µM -

Th17

Differentiation
Mouse 0.1 µM

More potent

(0.5µM

GSK805 ≈

2.5µM

TMP778)

- -

IL-17A

Production
Mouse 0.1 µM - - -

IL-17A

Production

Human Th17

Cells

0.005 µM -

0.03 µM
- - -

Table 1: In Vitro Potency of TMP778 and Other RORγt Inhibitors. This table summarizes the

IC50 values of TMP778 in various assays, alongside available data for comparator molecules.

GSK805 has been shown to be more potent in inhibiting IL-17 production during in vitro Th17

cell differentiation.
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In Vivo Efficacy in Experimental Autoimmune Uveitis
(EAU)
Experimental Autoimmune Uveitis (EAU) is a well-established mouse model for human uveitis,

an inflammatory eye disease. Studies have shown that TMP778 significantly ameliorates the

severity of EAU.

Treatment
Group

Mean
Histopathologi
cal Score (Day
14)

Mean
Histopathologi
cal Score (Day
21)

IL-17
Production
(Day 14,
Spleen Cells)

IFN-γ
Production
(Day 14,
Spleen Cells)

Vehicle ~1.5 ~1.8 High High

TMP778 (20

mg/kg)
~0.5 ~0.7

Significantly

Reduced

Significantly

Reduced

Table 2: In Vivo Efficacy of TMP778 in the EAU Mouse Model. This table presents the

significant reduction in the histopathological score of EAU in mice treated with TMP778

compared to the vehicle group. Furthermore, TMP778 treatment led to a significant decrease in

the production of both IL-17 and IFN-γ by spleen cells.

Comparative Landscape and Translational Outlook
While TMP778 demonstrates significant preclinical potential, the landscape of RORγt inhibitors

is competitive, with several molecules having entered clinical development. Notably, GSK805

has been highlighted as a more potent inhibitor than TMP778 in in vitro assays and is orally

bioavailable, a significant advantage for clinical translation.

Currently, there is no publicly available information on TMP778 entering clinical trials. The

broader field of RORγt inhibitors has faced challenges in clinical development, with some

candidates being discontinued due to lack of efficacy or safety concerns. This underscores the

hurdles in translating potent preclinical findings into successful clinical outcomes. The

unexpected in vivo effect of TMP778 on Th1 cells, while potentially beneficial for treating mixed

Th1/Th17-mediated diseases, also warrants further investigation to fully understand its

immunological consequences.
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Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below

are summaries of key experimental protocols used in the evaluation of TMP778.

Induction of Experimental Autoimmune Uveitis (EAU) in
Mice

Animal Model: B10.A or C57BL/6J mice are commonly used.

Immunization: Mice are immunized subcutaneously with an emulsion containing an

interphotoreceptor retinoid-binding protein (IRBP) peptide (e.g., IRBP1-20) and Complete

Freund's Adjuvant (CFA) supplemented with Mycobacterium tuberculosis.

Co-adjuvant: An intraperitoneal injection of Bordetella pertussis toxin is administered.

Disease Assessment: Disease severity is monitored through fundoscopy and histological

examination of the eyes, typically starting from day 12-14 post-immunization, with peak

disease around day 20-22.

In Vitro Th17 Cell Differentiation
Cell Isolation: Naïve CD4+ T cells are isolated from the spleens of mice or from human

peripheral blood.

Stimulation: Cells are stimulated with anti-CD3 and anti-CD28 antibodies.

Polarizing Conditions: The cell culture medium is supplemented with a cocktail of cytokines

to induce Th17 differentiation, including TGF-β, IL-6, IL-1β, and IL-23. Anti-IFN-γ and anti-IL-

4 antibodies are often added to neutralize other T helper lineages.

Analysis: After a period of incubation (typically 3-7 days), the differentiation of Th17 cells is

assessed by measuring the production of IL-17 through intracellular cytokine staining and

flow cytometry or by ELISA of the culture supernatant.

Visualizing the Pathways and Processes
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To further clarify the concepts discussed, the following diagrams illustrate the key signaling

pathways and experimental workflows.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2358868?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Th17 Cell

Th1 Cell

Naive CD4+ T Cell

RORγt

Differentiation

IL-17 Production

Th17 to Th1
Plasticity

Reduces pool for conversion

Autoimmunity/
Inflammation

IFN-γ Production
Autoimmunity/
Inflammation

TMP778 Inhibits

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2358868?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start: EAU Induction in Mice

Immunize with IRBP peptide + CFA

Administer Pertussis Toxin

Treat with TMP778 or Vehicle

Monitor Disease Progression
(Fundoscopy)

Endpoint Analysis
(Histology, Cytokine Profiling)

Data Analysis and Comparison

 

Start: Isolate Naive CD4+ T Cells

Stimulate with anti-CD3/CD28

Add Th17 Polarizing Cytokines
(TGF-β, IL-6, IL-1β, IL-23)

Add TMP778 or Comparator

Incubate for 3-7 days

Analyze IL-17 Production
(FACS, ELISA)

Determine IC50

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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